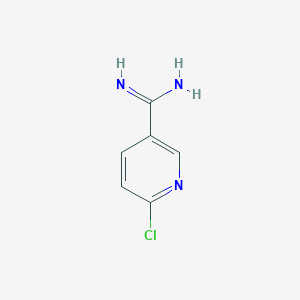
6-Chloronicotinimidamide
Overview
Description
6-Chloronicotinimidamide is a chemical compound with the molecular formula C6H6ClN3. It has a molecular weight of 192.05 . The compound is white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 6-Chloronicotinimidamide is1S/C6H6ClN3.ClH/c7-5-2-1-4 (3-10-5)6 (8)9;/h1-3H, (H3,8,9);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
6-Chloronicotinimidamide is a white to pale-yellow to yellow-brown solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Solid-Liquid Equilibrium Behavior
- Study Focus: Investigating the properties of 6-Chloronicotinic acid (6-CNA), a related compound to 6-Chloronicotinimidamide, in solid and solution phases.
- Key Findings: The research examined the solubility of 6-CNA in various solvents and utilized molecular dynamic simulation to understand solute-solvent interactions. This study is relevant for understanding the physical and chemical behavior of 6-CNA in different environments, which can be extrapolated to 6-Chloronicotinimidamide (Guo et al., 2021).
Environmental Detection Methods
- Study Focus: Developing methods for detecting 6-chloronicotinic acid, a metabolite of 6-Chloronicotinimidamide, in environmental samples.
- Key Findings: Techniques involving ion chromatography and photoinduced fluorescence detection have been developed for sensitive and cost-effective detection of 6-chloronicotinic acid in environmental samples (Subhani et al., 2020); (Muhammad et al., 2018).
Toxicity and Health Impact Studies
- Study Focus: Evaluating the genotoxic effects of Imidacloprid and its metabolite 6-Chloronicotinic acid.
- Key Findings: Research on rabbits exposed to Imidacloprid showed a genotoxic effect, which is pertinent for understanding the impact of 6-Chloronicotinic acid on biological systems (Stivaktakis et al., 2016).
Metabolite Analysis in Human Exposure
- Study Focus: Investigating the presence of 6-Chloronicotinic acid in human urine as a marker of exposure to neonicotinoids.
- Key Findings: This study confirms widespread exposure to neonicotinoids, including 6-Chloronicotinic acid, in a human population through urine analysis (Klimowska et al., 2020).
Spectroscopic Analysis
- Study Focus: Spectroscopic study of ethyl-6-chloronicotinate, a derivative of 6-Chloronicotinimidamide.
- Key Findings: Comprehensive analysis using FT-IR, FT-Raman, dispersive Raman, and NMR to understand the molecular structure and properties of ethyl-6-chloronicotinate (Karabacak et al., 2016).
Safety And Hazards
The safety information for 6-Chloronicotinimidamide indicates that it has several hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
properties
IUPAC Name |
6-chloropyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSIEJMKEVXFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609929 | |
| Record name | 6-Chloropyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloronicotinimidamide | |
CAS RN |
201937-26-0 | |
| Record name | 6-Chloronicotinamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201937-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


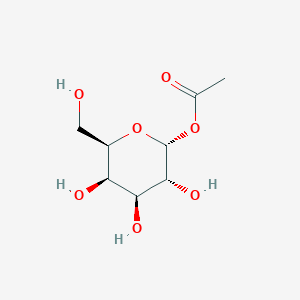

![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride](/img/structure/B1603773.png)

![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)
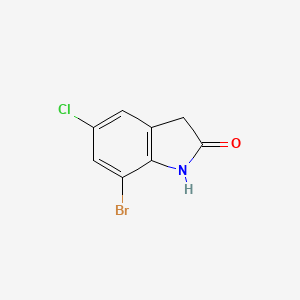





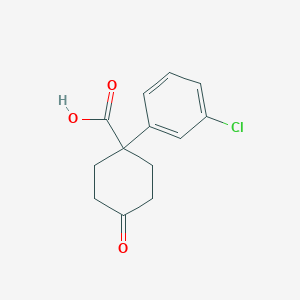
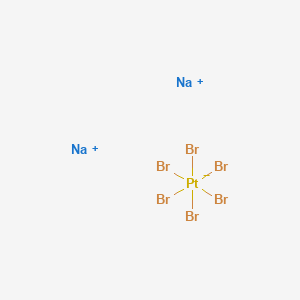
![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)